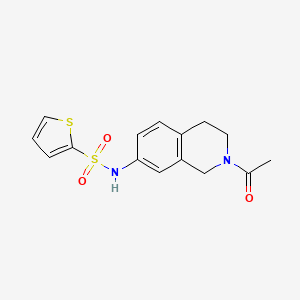

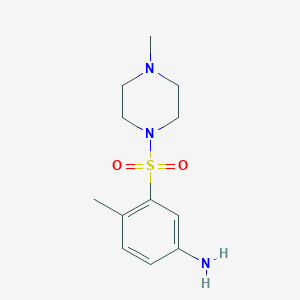

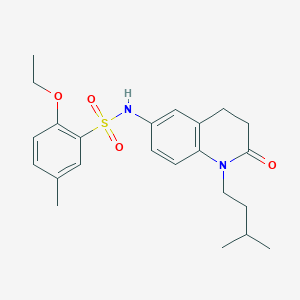

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide” is a complex organic compound that contains a tetrahydroisoquinoline group, a thiophene group, and a sulfonamide group . Tetrahydroisoquinolines are a class of compounds that have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, a related compound, were investigated using acidic solid catalysts. The molecular and crystal structures were analyzed, highlighting weak interactions like hydrogen bonds and π interactions in its structure (Bougheloum et al., 2013).

Inhibition of Phenylethanolamine N-methyltransferase

- Certain derivatives of 1,2,3,4-tetrahydroisoquinoline, akin to the compound , have been studied for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis (Blank et al., 1980).

Development of Novel Compounds with Cytotoxic Potency

- Novel N-sulfonyl-1,2,3,4-tetrahydroisoquinoline thiosemicarbazone derivatives were synthesized and tested for cytotoxicity against various cell lines. Some compounds exhibited significant cytotoxic potency, indicating potential for cancer treatment development (Pingaew et al., 2012).

Modulation of Alpha 7 Nicotinic Acetylcholine Receptor

- A series of thiophene-phenyl-sulfonamides, similar in structure to the compound , were developed as modulators of the alpha 7 nicotinic acetylcholine receptor. These compounds showed potential for treating cognitive deficits in Alzheimer's disease (Sinha et al., 2019).

Nanosized N-sulfonated Brönsted Acidic Catalyst

- Research on N-sulfonic acid as a nanosized catalyst highlighted its efficiency in promoting the synthesis of polyhydroquinoline derivatives. This indicates potential applications in chemical synthesis and pharmaceutical research (Goli-Jolodar et al., 2016).

Antitumor Activity of Isoquinoline Derivatives

- Isoquinoline derivatives have been synthesized and evaluated for antineoplastic activity. This research underscores the potential of these compounds, including those structurally related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, in cancer treatment (Liu et al., 1995).

Zukünftige Richtungen

Tetrahydroisoquinolines are a class of compounds that have garnered a lot of attention in the scientific community due to their diverse biological activities . Future research may focus on developing novel tetrahydroisoquinoline analogs with potent biological activity, including potentially “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide”.

Eigenschaften

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-11(18)17-7-6-12-4-5-14(9-13(12)10-17)16-22(19,20)15-3-2-8-21-15/h2-5,8-9,16H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLYGZFJSVJXQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione](/img/structure/B2657005.png)

![Bis[(+)-pinanediolato]diboron](/img/structure/B2657009.png)

![[1-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2657017.png)